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molecular formula C17H24N2O3 B8695674 Methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate

Methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate

Cat. No. B8695674
M. Wt: 304.4 g/mol
InChI Key: BQZRPYJLMNTWMF-UHFFFAOYSA-N
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Patent
US08372864B2

Procedure details

In an autoclave, 1.52 g of methyl 6-nitro-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are dissolved in 15 cm3 of methanol. 100 mg of 5% palladium-on-carbon in suspension in 1 cm3 of methanol are added. The autoclave is placed under 2 bar of hydrogen pressure and the mixture is stirred for 5 min at a temperature in the vicinity of 25° C. The reaction medium is filtered through a celite pellet. The celite is rinsed using 2×10 cm3 of methanol, then the organic phase is concentrated using a rotary evaporator under reduced pressure (5 kPa). The residual yellow oil is purified by column chromatography (silica 60 column—particle size 15-40 μm—150 g—eluent: 60% cyclohexane/40% ethyl acetate). The fractions are concentrated under reduced pressure (5 kPa). 1.05 g of methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are obtained in the form of a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[N+:3]([C:6]1[CH:7]=[C:8]([C:23]([O:25][CH3:26])=[O:24])[C:9]2[CH2:10][N:11]([CH:16]([CH2:20][CH2:21][CH3:22])[CH2:17][CH2:18][CH3:19])[C:12](=[O:15])[C:13]=2[CH:14]=1)([O-])=O>CO.[Pd]>[NH2:3][C:6]1[CH:7]=[C:8]([C:23]([O:25][CH3:26])=[O:24])[C:9]2[CH2:10][N:11]([CH:16]([CH2:20][CH2:21][CH3:22])[CH2:17][CH2:18][CH3:19])[C:12](=[O:15])[C:13]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 5 min at a temperature in the vicinity of 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered through a celite pellet
WASH
Type
WASH
Details
The celite is rinsed
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)
CUSTOM
Type
CUSTOM
Details
The residual yellow oil is purified by column chromatography (silica 60 column—particle size 15-40 μm—150 g—eluent: 60% cyclohexane/40% ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
The fractions are concentrated under reduced pressure (5 kPa)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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